2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine
CAS No.: 63673-72-3
Cat. No.: VC18493562
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63673-72-3 |
|---|---|
| Molecular Formula | C18H15ClN2O2 |
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | 2-chloro-4,6-bis(4-methoxyphenyl)pyrimidine |
| Standard InChI | InChI=1S/C18H15ClN2O2/c1-22-14-7-3-12(4-8-14)16-11-17(21-18(19)20-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3 |
| Standard InChI Key | DKOMXBVVTZTZDB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine belongs to the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₁₈H₁₅ClN₂O₂, with a molar mass of 326.78 g/mol . The structure features:
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Chlorine at position 2, enhancing electrophilic reactivity.
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4-Methoxyphenyl groups at positions 4 and 6, contributing to steric bulk and electronic modulation.
The InChI key (DKOMXBVVTZTZDB-UHFFFAOYSA-N) and SMILES notation (COc1ccc(cc1)-c1cc(-c2ccc(cc2)OC)nc(n1)Cl) provide precise descriptors for computational modeling and database searches .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized through multi-step protocols involving cross-coupling and cyclization reactions. A representative method includes:
Step 1: Suzuki-Miyaura Coupling
2,4-Dichloropyrimidine reacts with 4-methoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in acetonitrile/water at 90°C . This introduces the first 4-methoxyphenyl group.
Step 2: Second Arylation
A second coupling or nucleophilic aromatic substitution introduces the remaining 4-methoxyphenyl moiety. Patent CN107759528B highlights similar strategies using malononitrile and cyanamide intermediates .
Step 3: Purification
Flash chromatography (ethyl acetate/dichloromethane) yields the final product with ~97% purity .
Reaction Optimization
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Catalysts: Tetrakis(triphenylphosphine)palladium(0) ensures efficient cross-coupling .
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Solvents: Polar aprotic solvents (acetonitrile) enhance reaction rates .
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Temperature: Elevated temperatures (90°C) drive completion within 16 hours .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Pyrimidine derivatives with methoxy groups exhibit stability up to 200°C .
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Solubility: Predicted solubility in dimethyl sulfoxide (DMSO) and dichloromethane due to aromatic and methoxy groups .
Computational Predictions
| Property | Value | Method |
|---|---|---|
| LogP | 4.22 (estimated) | XLogP3 |
| Polar Surface Area | 53.99 Ų | E-Dragon |
| pKa | -1.69 (predicted) | ChemAxon |
Note: Experimental data for melting point, boiling point, and density are unavailable in public databases .
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